Methyl 4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate
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Overview
Description
Methyl 4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a nitro group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate typically involves multiple steps. One common method includes the nitration of 2-methylbenzoxazine, followed by the introduction of an amino group through a substitution reaction. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization and chromatography, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzoxazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazine ring structure allows for binding to specific enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one: Shares a similar benzoxazine ring structure but lacks the amino and ester groups.
4-Methyl-2H-1,4-benzoxazin-3(4H)-one: Similar core structure but different functional groups.
Indole derivatives: Although structurally different, they share similar biological activities and applications.
Uniqueness
Methyl 4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
109266-84-4 |
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Molecular Formula |
C18H17N3O5 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
methyl 2-[4-[(2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]acetate |
InChI |
InChI=1S/C18H17N3O5/c1-11-18(19-13-5-3-12(4-6-13)9-17(22)25-2)20-15-10-14(21(23)24)7-8-16(15)26-11/h3-8,10-11H,9H2,1-2H3,(H,19,20) |
InChI Key |
LXLRCLCUMILLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NC2=C(O1)C=CC(=C2)[N+](=O)[O-])NC3=CC=C(C=C3)CC(=O)OC |
Origin of Product |
United States |
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